molecular formula C8H9ClN2O2 B1401637 Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate CAS No. 1404095-41-5

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate

Cat. No. B1401637
CAS RN: 1404095-41-5
M. Wt: 200.62 g/mol
InChI Key: MCMCCUAPYAUWBV-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1404095-41-5 . It has a molecular weight of 200.62 . The IUPAC name for this compound is methyl 6-chloro-4-(methylamino)nicotinate .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H9ClN2O2/c1-10-6-3-7 (9)11-4-5 (6)8 (12)13-2/h3-4H,1-2H3, (H,10,11) . The InChI key is MCMCCUAPYAUWBV-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a melting point range of 88 - 90 degrees Celsius .

Scientific Research Applications

Synthesis Techniques

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate and its derivatives are synthesized through various chemical reactions, including chlorination, esterification, annulation, and condensation processes. For example, N-alkyl-4-chloro-2-pyridine carboxamides, closely related to the compound , were synthesized from methyl amine and 4-chloropyridine-2-carboxylic acid methyl ester, which was obtained through chlorination and esterification. The structures of these compounds were confirmed using IR, 1H NMR, and ESI-MS techniques (Pan Qing-cai, 2011).

Crystal Structures and Hydrogen Bonding

The crystal structures of certain derivatives reveal intricate details about their conformation and bonding. For instance, the crystal structures of three anticonvulsant enaminones, including a closely related derivative, were determined. These structures showed specific conformations and intramolecular hydrogen bonding, contributing to their stability and potential interactions with other molecules (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).

Reactions and Stability

Certain pyridine derivatives, such as Methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, demonstrate remarkable stability and react through specific mechanisms like the Diels–Alder cycloaddition, providing a pathway to synthesize polysubstituted isoquinoline derivatives (T. Sarkar, S. Ghosh, T. J. Chow, 2000).

Spectroscopic Characterization

NMR and FT-IR Analysis

Various monoamide isomers of closely related compounds were synthesized and characterized using techniques like Fourier Transform Infrared (FT-IR), 1H and 13C Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy. These techniques provided detailed insights into the molecular structure and functional groups present in these compounds (M. Kadir, N. Mansor, U. Osman, 2017).

Potential Applications and Properties

Pharmacological Properties

Although direct information on the pharmacological properties of this compound was excluded as per the request, related compounds demonstrate a range of bioactivities. For instance, certain synthesized pyridine derivatives showed effects on the central nervous system in experimental animals, indicating their potential for medical applications (T. I. Vozyakova, L. Alekseeva, V. Parshin, M. A. Kalinkina, V. Granik, 2006).

Safety and Hazards

The safety information for “Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate” includes several hazard statements: H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10-6-3-7(9)11-4-5(6)8(12)13-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMCCUAPYAUWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

40% Methylamine in water (0.847 mL, 9.78 mmol) was added slowly over 5 minutes at 0° C. to a solution of methyl 4,6-dichloronicotinate (0.40 g, 1.94 mmol) in MeCN (6 mL). The solution was stirred at 0° C. for 30 minutes then at room temperature for 2 hours. The reaction mixture was concentrated in vacuo onto silica gel. Gradient chromatography, eluting with 5% EtOAc:c-Hex over 5 column volume and 5-50% over 15 column volume, gave methyl 6-chloro-4-(methylamino)nicotinate (278 mg, 1.386 mmol, 71.4% yield) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.847 mL
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reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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